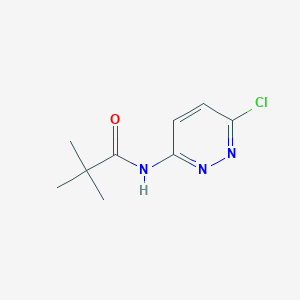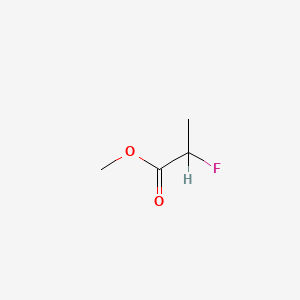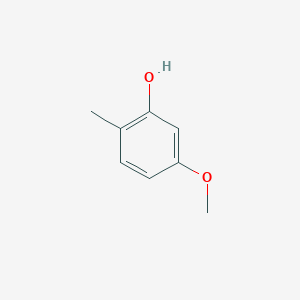
5-Methoxy-2-methylphenol
Descripción general
Descripción
5-Methoxy-2-methylphenol, also known as 5-methoxy-2-methylphenol, is an aromatic phenolic compound found in a number of natural sources such as red wine, black tea and coffee. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. 5-Methoxy-2-methylphenol is a monohydric phenol with a molecular formula of C7H8O2. It has a melting point of 80-82°C and a boiling point of 251-253°C. The compound is a white crystalline solid with a faint odor.
Aplicaciones Científicas De Investigación
Medicine: Antimicrobial and Antioxidant Properties
5-Methoxy-2-methylphenol exhibits antimicrobial properties, making it valuable in the development of new antibiotics and antiseptics. Its antioxidant capacity also suggests potential in combating oxidative stress-related diseases .
Agriculture: Plant Protection and Growth Promotion
In agriculture, this compound is used for its antifungal and insecticidal properties. It can protect crops from various diseases and pests, and potentially promote plant growth by acting as a natural herbicide .
Material Science: Polymer Synthesis
5-Methoxy-2-methylphenol can be involved in the synthesis of specialized polymers. These polymers could have applications in creating new materials with specific properties like increased durability or chemical resistance .
Environmental Applications: Pollution Remediation
This compound may play a role in environmental remediation processes, such as the breakdown of pollutants or the absorption of harmful substances from the environment .
Industrial Uses: Chemical Intermediate
In industrial settings, 5-Methoxy-2-methylphenol serves as a chemical intermediate in the synthesis of various compounds, including dyes, resins, and other chemicals that are essential in manufacturing processes .
Biochemistry: Enzyme Inhibition
In biochemistry, it could be used to study enzyme inhibition, which is crucial for understanding metabolic pathways and developing drugs to treat diseases where enzyme regulation is disrupted .
Analytical Chemistry: Chromatography
5-Methoxy-2-methylphenol may be used as a standard or reference compound in chromatographic analysis, helping to identify and quantify substances within a mixture .
Pharmacology: Drug Development
The pharmacological activities of 5-Methoxy-2-methylphenol, such as its anti-inflammatory and analgesic effects, make it a candidate for drug development and therapeutic applications .
Propiedades
IUPAC Name |
5-methoxy-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-3-4-7(10-2)5-8(6)9/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIOWYFFTWXSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449507 | |
| Record name | 5-methoxy-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-methylphenol | |
CAS RN |
20734-74-1 | |
| Record name | 5-Methoxy-2-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020734741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-methoxy-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHOXY-2-METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF9UJ4G65C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to 5-methoxy-2-methylphenol under photochemical conditions in the presence of AlBr3?
A1: When 5-methoxy-2-methylphenol is irradiated with UV light in the presence of aluminum bromide (AlBr3), it undergoes a methyl group transposition reaction. [] This reaction leads to the formation of an equilibrium mixture of three isomeric methoxycresols:
Q2: Has 5-methoxy-2-methylphenol been identified in any natural sources?
A2: While the provided research articles do not mention 5-methoxy-2-methylphenol specifically being isolated from natural sources, a closely related compound, 4-(2'-hydroxyphenethyl)-5-methoxy-2-methylphenol, was newly identified in the stem bark of Bauhinia rufescens (Fabaceae). [] This suggests that similar phenolic compounds, potentially including 5-methoxy-2-methylphenol, could be present in natural sources. Further investigation into the phytochemical profiles of various plant species would be needed to confirm its presence.
Q3: Are there any reported biological activities associated with 5-methoxy-2-methylphenol or its structural analogs?
A3: While the provided research doesn't specifically investigate the biological activity of 5-methoxy-2-methylphenol, it highlights the biological potential of its structural analog, 6-methoxy-7-methyl-8-hydroxydibenz[b,f]oxepin, also isolated from Bauhinia rufescens. [] This compound demonstrated weak to moderate antimicrobial activity against various Gram-positive and Gram-negative bacterial and fungal strains. [] This finding suggests that 5-methoxy-2-methylphenol and its derivatives could possess interesting biological activities warranting further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


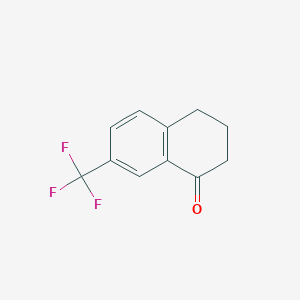
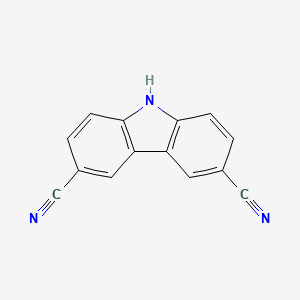
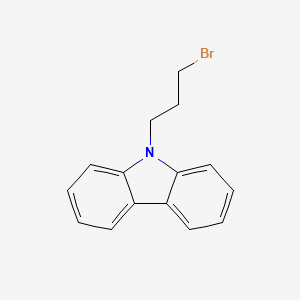


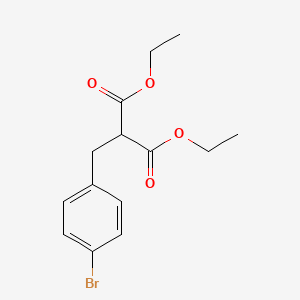
![(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1589229.png)
